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Compound Name:
bjpyridine-2-carbaldehyde

Cat. No.: B1456057

An In-Depth Technical Guide to the Physical Properties of 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-
b]pyridine-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde, a key intermediate in
medicinal chemistry, possesses a unique set of physical properties that are critical for its
application in the synthesis of complex therapeutic agents. This technical guide provides a
comprehensive overview of these properties, offering insights into its molecular structure,
thermal behavior, solubility profile, and spectroscopic characteristics. Understanding these
attributes is paramount for optimizing reaction conditions, purification protocols, and formulation
strategies in drug discovery and development.

Introduction

1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde, also known as N-
phenylsulfonyl-7-azaindole-2-carboxaldehyde, is a heterocyclic compound featuring a
pyrrolo[2,3-b]pyridine (7-azaindole) core.[1][2] This scaffold is a prevalent motif in numerous
biologically active molecules, including kinase inhibitors and anti-inflammatory agents.[3] The
introduction of a phenylsulfonyl protecting group on the pyrrole nitrogen enhances the
compound's stability and modulates its reactivity. The aldehyde functionality at the 2-position
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serves as a versatile handle for a wide array of chemical transformations, making it a valuable
building block in the synthesis of pharmaceutical candidates.[3] This guide delves into the
fundamental physical characteristics of this compound, providing a robust foundation for its
effective utilization in research and development.

Molecular Structure and Properties

A thorough understanding of the molecular structure is the cornerstone for interpreting the
physical properties of a compound.

Chemical Structure

The chemical structure of 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde is
depicted below:

Figure 1: Chemical Structure of 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-
carbaldehyde

Physicochemical Data

A summary of the key physicochemical properties is presented in the table below. These
parameters are essential for predicting the compound's behavior in various chemical and
biological systems.
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Property Value Source
CAS Number 189089-91-6 [4]
Molecular Formula C14H10N203S [4]
Molecular Weight 286.31 g/mol [4]
Appearance Pale yellow solid powder [3]

Topological Polar Surface Area

69.03 A2 [4]

(TPSA)
LogP (Octanol-Water Partition

- 2.0858 [4]
Coefficient)
Hydrogen Bond Donors 0 [4]
Hydrogen Bond Acceptors 5 [4]
Rotatable Bonds 3 [4]

The TPSA and LogP values suggest moderate polarity and lipophilicity, which are critical
factors influencing cell permeability and overall pharmacokinetic properties of derivative
compounds. The absence of hydrogen bond donors and the presence of multiple acceptors will
govern its interaction with solvents and biological macromolecules.

Thermal Properties

While specific experimental values for the melting and boiling points of 1-(Phenylsulfonyl)-1H-
pyrrolo[2,3-b]pyridine-2-carbaldehyde are not readily available in the public domain, its
characterization as a solid powder at room temperature indicates a relatively high melting point,
typical for crystalline organic compounds of this molecular weight.

Experimental Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range
typically signifies a high degree of purity, whereas a broad melting range often suggests the
presence of impurities.

Protocol for Melting Point Determination (Capillary Method):
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o Sample Preparation: A small amount of the finely powdered, dry sample is packed into a
capillary tube to a height of 2-3 mm.

o Apparatus: A calibrated melting point apparatus is used.

e Heating: The sample is heated at a controlled rate. An initial rapid heating can be employed
to determine an approximate melting range, followed by a slower heating rate (1-2 °C per
minute) near the expected melting point for an accurate determination.

o Observation: The temperature at which the first droplet of liquid appears (onset) and the
temperature at which the last solid particle melts (completion) are recorded as the melting
range.

Causality Behind Experimental Choices: The slow heating rate is crucial to ensure thermal
equilibrium between the sample, the heating block, and the thermometer, thus providing an
accurate measurement. A packed sample height of 2-3 mm ensures uniform heat distribution
throughout the sample.

Diagram of Melting Point Determination Workflow:

(Fme\y powder the solid sampleHPack into capillary tube (2-3 mmD—»G\ace in melting point appara{ug—»&ap\d heating for approximate ranga—b(s\uw heating (1-2 °C/min) near melting pmnD—»(Recum onset and completion of me\mg}—»[ﬂepm melting rangej

Click to download full resolution via product page

Caption: Workflow for Melting Point Determination.

Solubility Profile

The solubility of 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde in various
solvents is a critical parameter for its use in synthesis, purification, and formulation. While
quantitative solubility data is not widely published, its structural features provide qualitative
indications. The presence of the polar sulfonyl and aldehyde groups, combined with the
aromatic rings, suggests solubility in a range of common organic solvents.

Qualitative Solubility Testing
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A systematic approach to determining the solubility of a compound involves testing its
miscibility in a variety of solvents with differing polarities.

Protocol for Qualitative Solubility Testing:

e Solvent Selection: A range of solvents should be chosen, including polar protic (e.g., water,
ethanol), polar aprotic (e.g., acetone, dimethylformamide), and nonpolar (e.g., hexane,
toluene) solvents.

e Procedure: To a test tube containing a small, measured amount of the compound (e.g., 10
mg), add the chosen solvent dropwise with agitation.

o Observation: Observe for complete dissolution. The solubility can be qualitatively described
as soluble, partially soluble, or insoluble.

Diagram of Solubility Testing Workflow:

(Place known amount of compound in test lube)—P(Add selected solvent drupwiseHAghale the mixlureHOhsewe for disso\uliunHCa\egor\ze as soluble, partially soluble, or msuluble)

Click to download full resolution via product page

Caption: Workflow for Qualitative Solubility Testing.

Spectroscopic Properties

Spectroscopic data is indispensable for the structural elucidation and confirmation of 1-
(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the
molecule. While specific spectra for this compound are not publicly available, the expected
chemical shifts can be predicted based on its structure.

e 1H NMR: The aldehyde proton is expected to appear as a singlet in the downfield region (o 9-
10 ppm). The aromatic protons of the pyrrolo[2,3-b]pyridine and the phenylsulfonyl group
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would resonate in the aromatic region (d 7-9 ppm), with splitting patterns determined by their
coupling with adjacent protons.

e 13C NMR: The carbonyl carbon of the aldehyde would be observed at a characteristic
downfield chemical shift (6 180-200 ppm). The aromatic carbons would appear in the range
of & 110-150 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Key expected
absorption bands for 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde include:

C=0 stretch (aldehyde): A strong absorption band around 1680-1700 cm~1.

S=0 stretch (sulfonyl): Two strong absorption bands around 1350-1380 cm~1 (asymmetric)
and 1160-1180 cm~* (symmetric).

C-H stretch (aromatic): Absorptions above 3000 cm~1.

C=C stretch (aromatic): Absorptions in the 1450-1600 cm~1 region.

Conclusion

1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde is a crucial building block in
the synthesis of medicinally important compounds. Its physical properties, including its solid
nature, moderate polarity, and characteristic spectroscopic features, are integral to its handling,
reaction optimization, and the characterization of its downstream products. While a
comprehensive set of experimentally determined physical data is not yet publicly available, the
information and protocols provided in this guide offer a solid framework for researchers and
scientists working with this versatile intermediate. Further studies to fully characterize its
physical properties would be a valuable contribution to the field of medicinal chemistry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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